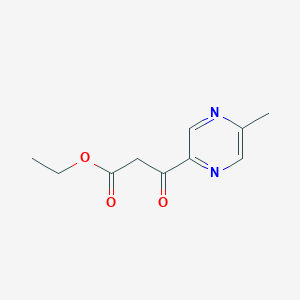

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Overview

Description

The compound “Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” is a derivative of pyrazine, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the ethyl ester group (-COOC2H5) and the methyl group (-CH3) suggest that this compound might have interesting chemical properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants used. Pyrazine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ethyl ester group might make it more hydrophobic, while the pyrazine ring could contribute to its stability .Scientific Research Applications

- Antimicrobial Properties : Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate exhibits antimicrobial activity against certain bacteria and fungi. Researchers have investigated its potential as a lead compound for developing new antibiotics or antifungal agents .

- Anti-Inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways. Researchers explore its potential as an anti-inflammatory drug candidate .

- Pyrazine Flavor Compounds : Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate contributes to the characteristic flavor of roasted coffee, cocoa, and other food products. Flavor chemists study its sensory properties and use it in formulations .

- Building Block for Pyrazine Derivatives : Chemists utilize this compound as a starting material for synthesizing various pyrazine derivatives. Its reactivity allows for the creation of diverse chemical structures .

- Volatile Organic Compounds (VOCs) : Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate is a volatile organic compound found in soil. Researchers investigate its role in soil ecology and its impact on plant-microbe interactions .

- Marine-Derived Alkaloids : This compound was isolated from a deep-sea-derived actinomycete. Scientists study its bioactivity and potential as a natural product with pharmaceutical applications .

- Insect Communication : Some pyrazine derivatives act as insect pheromones. Researchers explore whether ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate plays a role in insect chemical communication .

- Antioxidant Properties : Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate may possess antioxidant properties. Scientists investigate its potential as a food preservative or natural antioxidant .

- Surface-Active Properties : Researchers examine the surface behavior of this compound, especially in thin films or coatings. Its amphiphilic nature could have applications in materials science .

Medicinal Chemistry and Drug Development

Flavor and Fragrance Industry

Chemical Synthesis and Organic Chemistry

Environmental Science and Soil Chemistry

Biological Activity and Natural Products Research

Chemical Ecology and Pheromones

Food Safety and Preservation

Materials Science and Surface Chemistry

Mechanism of Action

Mode of Action

It is known that pyrazine derivatives, which include this compound, have exhibited a wide range of biological activities . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Pyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway modulations would depend on the specific targets and pathways involved.

Result of Action

Given the biological activities exhibited by pyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-6-11-7(2)5-12-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPYSWVBHMAYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-](/img/structure/B3147313.png)

![methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether](/img/structure/B3147321.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)